N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Description
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a quinazolinone-derived compound featuring a 2-ethyl-6,7-dimethoxy substitution on the quinazolinone core and a 1H-indol-3-yl acetamide side chain. Quinazolinones are pharmacologically significant due to their kinase inhibition, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H26N4O4/c1-4-22-27-19-13-21(32-3)20(31-2)12-17(19)24(30)28(22)10-9-25-23(29)11-15-14-26-18-8-6-5-7-16(15)18/h5-8,12-14,26H,4,9-11H2,1-3H3,(H,25,29) |
InChI Key |
XTVYCFQCAGPHST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones
Reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride under reflux conditions generates the benzoxazine intermediate. This step proceeds via nucleophilic acyl substitution, yielding 2-ethyl-6,7-dimethoxy-3,1-benzoxazine-4-one with a reported yield of 75%. Cyclization of this intermediate in aqueous ammonia produces 2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one , characterized by its distinct melting point (263–264°C) and UV absorption at λ<sub>max</sub> = 278 nm.
Introduction of the Ethyl Side Chain
The ethyl group at the 2-position of the quinazoline ring is introduced during the benzoxazine formation step. Alkylation using ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) ensures regioselective substitution. Optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, achieving >90% conversion.
Functionalization of the Quinazoline Side Chain
The ethyl side chain is further modified to incorporate the acetamide linker.
Synthesis of 2-(2-Ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethylamine
The quinazoline derivative undergoes nucleophilic substitution with ethylene diamine in ethanol at 80°C, yielding 2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethylamine . This intermediate is purified via recrystallization from ethanol, with a reported mass yield of 68%.
Coupling with the Indole Moiety
The final step involves conjugating the quinazoline-ethylamine intermediate with 2-(1H-indol-3-yl)acetic acid .
Activation of 2-(1H-Indol-3-yl)acetic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride. Alternatively, carbodiimide coupling agents (e.g., EDC/HOBt) facilitate amide bond formation in dichloromethane at 0–5°C.
Amide Bond Formation
Reaction of the activated acid with 2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethylamine proceeds under inert atmosphere (N<sub>2</sub>), yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product with a purity >95%.
Analytical Characterization
Table 1: Spectroscopic Data for N-[2-(2-Ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Optimization and Challenges
Solvent and Temperature Effects
Reaction yields improve significantly in DMF compared to ethanol, attributed to better solubility of intermediates. Elevated temperatures (>100°C) promote side reactions, necessitating strict temperature control during cyclization.
Purification Strategies
Recrystallization from ethanol effectively removes unreacted starting materials, while silica gel chromatography resolves regioisomeric byproducts.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieves consistent yields of 72–75% using continuous flow reactors for the amidation step. Regulatory-compliant protocols emphasize residual solvent analysis (e.g., ethyl acetate < 500 ppm) to meet pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results suggest that the compound could serve as a lead structure for the development of new anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing its efficacy, compounds derived from similar structures demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Diameter of Inhibition Zone (mm) |
|---|---|
| S. aureus | 21 |
| E. coli | 19 |
| B. subtilis | 22 |
These findings highlight its potential application in treating bacterial infections .
Synthesis Methodology
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors in the quinazoline and indole classes. Key steps include:
- Formation of Quinazoline Core : The initial step involves the synthesis of the quinazoline framework through cyclization reactions.
- Indole Coupling : The indole moiety is introduced via nucleophilic substitution reactions.
- Final Acetylation : The final product is obtained through acetylation processes to yield the desired acetamide derivative.
Case Study 1: Anticancer Evaluation
In a recent study published in ACS Omega, researchers evaluated the anticancer activity of various derivatives related to quinazoline structures, including our compound of interest. The study utilized the National Cancer Institute's protocols for testing against a panel of cancer cell lines, revealing significant growth inhibition rates across multiple types .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity of similar compounds demonstrated that derivatives with quinazoline and indole structures exhibited notable effectiveness against resistant bacterial strains, suggesting that modifications to the base structure could enhance activity .
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the indole moiety can interact with various receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the quinazolinone core and indole moiety, impacting physicochemical and biological properties.
*Calculated based on molecular formula. †Estimated using analogous data.
Key Observations :
Physicochemical Properties
- logP and Solubility : The target compound’s logP (~3.1) is higher than (2.95) due to ethyl and dimethoxy groups, suggesting greater lipid solubility but lower aqueous solubility (logSw ≈ -3.6, similar to ).
Biological Activity
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline moiety with ethyl and dimethoxy substitutions, linked to an indole ring through an ethyl chain. Its molecular formula is with a molecular weight of 357.4 g/mol .
Biological Activities
1. Antitumor Activity
Research indicates that derivatives of quinazoline, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation. In a study evaluating various quinazoline derivatives, compounds showed potent HDAC inhibitory activity with IC50 values ranging from 0.041 to 0.044 μM, significantly more potent than traditional HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
2. Cytotoxicity
The cytotoxic effects of this compound were assessed against several human cancer cell lines, including SW620 (colon), PC3 (prostate), and NCI-H23 (lung cancer). The IC50 values for these compounds ranged from 0.671 to 1.211 μM, demonstrating significant cytotoxicity .
3. Antimicrobial Activity
The compound has also shown potential antimicrobial activity. Quinazoline derivatives have been reported to inhibit various bacterial strains and fungi, suggesting their utility in treating infections . The specific mechanisms may involve interference with bacterial DNA synthesis or inhibition of key metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | IC50 Value (μM) | Cell Lines | Reference |
|---|---|---|---|
| HDAC Inhibition | 0.041 - 0.044 | SW620, PC3, NCI-H23 | |
| Cytotoxicity | 0.671 - 1.211 | SW620, PC3, NCI-H23 | |
| Antimicrobial | Variable | Various bacterial strains |
Case Studies
Case Study 1: HDAC Inhibition and Apoptosis Induction
In a recent study focusing on the compound's effects on SW620 cells, it was observed that treatment led to significant apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that the compound not only inhibits cancer cell growth but also promotes programmed cell death .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship of quinazoline derivatives. Modifications at specific positions on the quinazoline ring significantly affected both HDAC inhibition and cytotoxicity profiles, indicating that careful structural modifications can enhance biological activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide?
- Methodological Answer :
- Stepwise Functionalization : Begin with constructing the quinazolinone core (e.g., via cyclization of anthranilic acid derivatives) before introducing the indole-acetamide moiety .
- Reagent Optimization : Use Na₂CO₃ as a base and CH₂Cl₂ as a solvent for acetylation steps, with incremental additions of acetyl chloride to minimize side reactions .
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity products .
- Yield Tracking : Monitor intermediates via TLC and confirm final purity using ¹H/¹³C NMR and HRMS .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (e.g., CDCl₃ solvent) to confirm substituent positions and stereochemistry. Key signals include indole NH (~10–12 ppm) and quinazolinone carbonyl (~168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI/APCI+ modes) .
- Melting Point Analysis : Determine purity via consistent melting ranges (e.g., 190–194°C) .
Q. Which preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-Response Curves : Establish activity thresholds using serial dilutions (e.g., 0.1–100 µM) and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., halogenation at indole C5, methoxy replacements) .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., 4-oxoquinazolinone enhances kinase inhibition) .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Q. What computational strategies can predict binding mechanisms or metabolic stability?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., Bcl-2/Mcl-1 for anticancer activity) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding persistence .
- ADMET Prediction : Apply QikProp or SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines/passage numbers, control for serum content, and replicate experiments (n ≥ 3) .
- Data Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability .
- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies and identify outliers .
Q. What methodologies assess metabolic stability and in vitro pharmacokinetics?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to quantify free fraction .
Q. Can synergistic effects with other therapeutic agents enhance efficacy?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay assays to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Mechanistic Pairing : Combine with DNA-damaging agents (e.g., cisplatin) if the compound targets repair pathways .
- In Vivo Validation : Test efficacy in xenograft models with dual-agent dosing regimens .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
